molecular formula C22H28N2O3 B1217894 Voacangine CAS No. 510-22-5

Voacangine

Cat. No. B1217894
CAS RN: 510-22-5
M. Wt: 368.5 g/mol
InChI Key: MMAYTCMMKJYIAM-RUGRQLENSA-N
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Description

Synthesis Analysis

Voacangine's synthesis has been explored through various methods, including the derivation from natural sources and chemical synthesis. A notable study identified a new alkaloid as the hydroxyindolenine derivative of voacangine from Voacanga africana, proving its structure through synthesis and characterizing its rearrangement products (Thomas & Biemann, 1968). Furthermore, optimized processes have been developed to obtain voacangine from V. africana root bark, indicating an efficient pathway for its extraction and potential scalability (González et al., 2021).

Molecular Structure Analysis

Voacangine's molecular structure has been a subject of investigation due to its complex indole alkaloid framework. Its structure, including absolute configuration, was established by asymmetric total synthesis, involving key steps such as asymmetric Diels-Alder reactions (Harada et al., 2012). The structure and formation of related compounds, such as voaluteine, have also been studied, offering insights into the reactivity and transformation of voacangine derivatives (Guise et al., 1965).

Scientific Research Applications

1. Inhibition of Thermosensitive TRP Channels Voacangine, an alkaloid found in Voacanga africana, demonstrates notable activities against thermosensitive TRP channels. It acts as an antagonist for TRPV1 and TRPM8 but as an agonist for TRPA1. This unique profile, especially its inhibition of TRPM8, is significant as it is the first reported menthol competitive inhibitor of TRPM8 from a natural source. This discovery opens the door for the development of novel, stimulus-selective TRPM8 blockers (Terada et al., 2014).

2. Anti-Angiogenic Properties Voacangine has been identified as a novel anti-angiogenic agent. It inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and significantly suppresses VEGF-induced tube formation and chemoinvasion. These findings are crucial in the context of cancer treatment and other diseases linked with angiogenesis, suggesting voacangine as a potential therapeutic agent (Kim, Jung, & Kwon, 2012).

3. Pharmacokinetics and Potential Cardiotoxicity A study on the pharmacokinetics of voacangine in Wistar rats revealed its low bioavailability, which may indicate a negligible cardiotoxic risk in healthy consumers. However, the study emphasized the importance of considering potential drug/drug interactions and impaired health conditions (Mair et al., 2016).

4. Anticancer Activity Against Oral Cancer Cells Voacangine exhibits potent anticancer effects against human oral cancer cells. It induces ROS-triggered apoptosis, G2/M cell cycle arrest, and inhibits the PI3K/AKT signaling cascade. Its selective toxicity towards cancer cells over normal cells highlights its potential as a systemic therapy for oral cancer (Xiao et al., 2020).

5. Filaricidal Activity The compounds voacangine and voacamine, isolated from Voacanga africana, have demonstrated filaricidal activity against Onchocerca ochengi and Loa loa worms. This supports the traditional use of V. africana in treating human onchocerciasis and may have implications for developing new treatments (Borakaeyabe et al., 2015).

6. Corrosion Inhibition In a study on the corrosion inhibition of carbon steel, voacangine was identified as a mixed corrosion inhibitor. It demonstrated an inhibition efficiency of 90%, attributed to its adsorption onto the metal surface. This property of voacangine might have practical applications in corrosion prevention (Ngouné et al., 2020).

7. Antiviral and Virucidal Activities Voacangine and its structural analogs have shown antiviral and virucidal activities against different strains of the dengue virus. The effectiveness of voacangine varied based on the serotype and virus strain, indicating its potential in developing treatments against dengue virus infections (Monsalve-Escudero et al., 2021).

8. Development of Novel VEGFR2 Inhibitors Building on voacangine's antiangiogenic properties, researchers have developed synthetic small molecules based on voacangine's structure to target and modulate VEGFR2 kinase activity. These novel compounds, such as Voa analogue 19, showed increased potency against VEGFR2 phosphorylation and significant tumor cell death in mouse models (Cho et al., 2021).

Future Directions

Voacangine has demonstrated anti-addictive properties similar to ibogaine . It also has potential antiangiogenic properties . Further robust and detailed investigations on the activity of the extracts and compounds of this plant and their potential toxicities are suggested .

properties

IUPAC Name

methyl (1S,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3/t13-,14-,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAYTCMMKJYIAM-RUGRQLENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965276
Record name Methyl 12-methoxyibogamine-18-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Voacangine

CAS RN

510-22-5
Record name Voacangine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 12-methoxyibogamine-18-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 510-22-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
M Soriano-Garcia, A Rodriguez, F Walls… - … of crystallographic and …, 1989 - Springer
… An X-ray analysis of voacangine was therefore carried out to provide conclusive evidence for the chemical structure, establish the configuration at C(4) and C(18) and to obtain details of …
Number of citations: 11 link.springer.com
B González, C Fagundez, A Peixoto de Abreu Lima… - ACS …, 2021 - ACS Publications
… from voacangine, an … voacangine from V. africana root bark as a precursor of the iboga scaffold. Using a direct acetone-based extraction procedure (0.5 kg of root bark), voacangine was …
Number of citations: 8 pubs.acs.org
SB Babiaka, CV Simoben, KO Abuga, JA Mbah… - Molecules, 2020 - mdpi.com
A new iboga-vobasine-type isomeric bisindole alkaloid named voacamine A (1), along with eight known compounds—voacangine (2), voacristine (3), coronaridine (4), tabernanthine (5)…
Number of citations: 5 www.mdpi.com
CF Ding, HX Ma, J Yang, XJ Qin, GSS Njateng… - Organic …, 2018 - ACS Publications
… (15) 19-epi-Voacristine was dehydrated to afford 4, 20-didehydro-voacangine. Hydroxyl groups can be introduced to the C-18 and 20 positions of this compound to form a key dihydric …
Number of citations: 44 pubs.acs.org
Y Terada, S Horie, H Takayama, K Uchida… - Journal of Natural …, 2014 - ACS Publications
Voacangine (1) is an alkaloid found in the root bark of Voacanga africana. Our previous … Voacangine (1) competitively inhibited the binding of menthol to TRPM8 (IC 50 , 9 μM), but it …
Number of citations: 30 pubs.acs.org
LM Monsalve-Escudero, V Loaiza-Cano… - Plants, 2021 - mdpi.com
… of voacangine (voacangine-7-hydroxyindolenine, rupicoline and 3-oxo-voacangine). In the … In the Trans-treatment approach, voacangine, voacangine-7-hydroxyindolenine and …
Number of citations: 12 www.mdpi.com
KV RAO - The Journal of Organic Chemistry, 1958 - ACS Publications
… To date, isolation of the following eight alkaloids has been reported: voacangine,1·2 voacamine3·4 (same as voacanginine5), voacaminine,6 vobtusine,3 voacorine4 (probably same as …
Number of citations: 28 pubs.acs.org
B González, N Veiga, G Hernández… - Journal of Natural …, 2023 - ACS Publications
… pattern of ibogaine and voacangine using dioxygen, peroxo … ester present in voacangine stabilizes the whole molecule … This differential reactivity between ibogaine and voacangine …
Number of citations: 3 pubs.acs.org
Y Kim, HJ Jung, HJ Kwon - Biochemical and Biophysical Research …, 2012 - Elsevier
… Here, we report for the first time that voacangine is a new natural small … Voacangine is a known principal component of this extract. Therefore, we investigated whether voacangine is …
Number of citations: 39 www.sciencedirect.com
MF Bartlett, DF Dickel, WI Taylor - Journal of the American …, 1958 - ACS Publications
The alkaloids named in thetitle are shown each to have a C-ethyl group. Dehydrogenation of ibogainewith selenium gave 4-ethyl-5, 6, 7, 12-tetrahydro-9-methoxy-2-methylindolo [3, 2-d]…
Number of citations: 187 pubs.acs.org

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